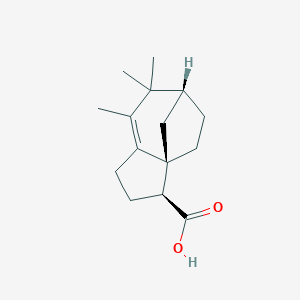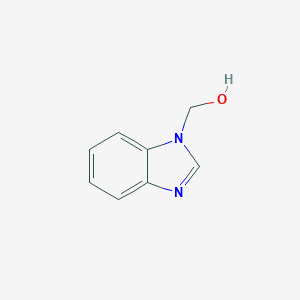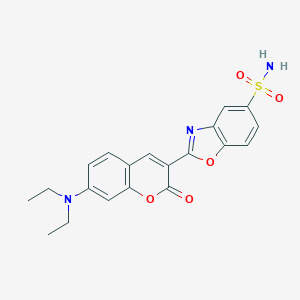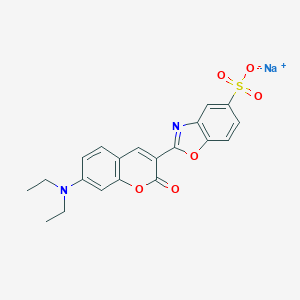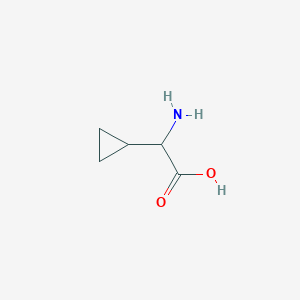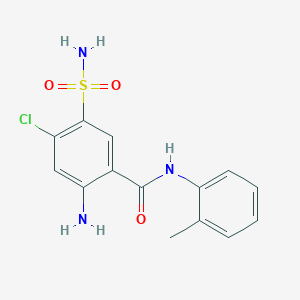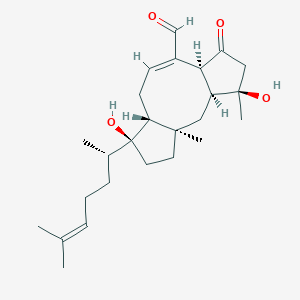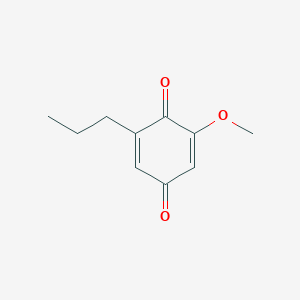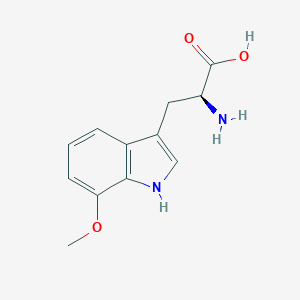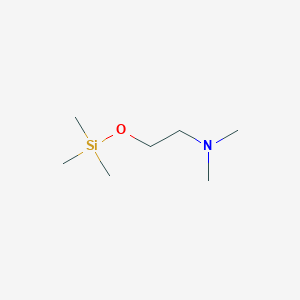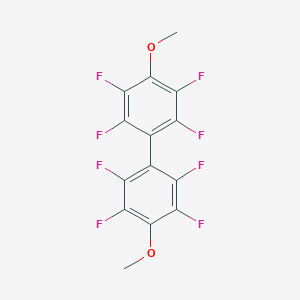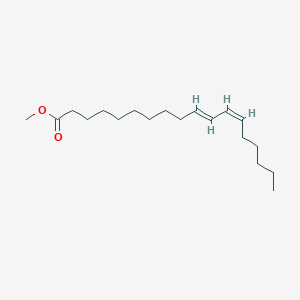
(10E,12Z)-10,12-Octadecadienoic acid methyl ester
Descripción general
Descripción
“(10E,12Z)-10,12-Octadecadienoic acid methyl ester”, also known as Conjugated linoleic acid methyl ester, is a synthetic compound . This compound has potential anticancer properties .
Molecular Structure Analysis
The molecular formula of this compound is C19H34O2 . It has an average mass of 294.472 Da and a monoisotopic mass of 294.255890 Da .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 376.1±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 98.7±17.6 °C . The index of refraction is 1.465, and it has a molar refractivity of 92.0±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 15 freely rotating bonds .Aplicaciones Científicas De Investigación
Biological Activity and Synthesis
- Synthesis and Biological Activity : (10E,12Z)-10,12-Octadecadienoic acid methyl ester, a derivative of linoleic acid, has been synthesized and studied for its biological activity. The hydroxylated derivatives of this compound exhibited moderate cytotoxicity against various human cancer cell lines, such as leukemia, myeloma, hepatocellular carcinoma, and breast adenocarcinoma. These compounds also showed toxicity to brine shrimp but had insignificant toxicity to honeybees (Li et al., 2009).
Anti-inflammatory Properties
- Anti-inflammatory Compound : A derivative of (10E,12Z)-10,12-Octadecadienoic acid methyl ester, isolated from Ehretia dicksonii, demonstrated anti-inflammatory properties. It suppressed inflammation induced by 12-O-tetradecanoyl-phorbol-13-acetate in mouse ears. This finding suggests potential therapeutic applications in managing inflammation (Dong et al., 2000).
Free Radical Oxidation Studies
- Study of Oxidation Products : The reaction of (10E,12Z)-10,12-Octadecadienoic acid methyl ester with the Fenton reagent was investigated to understand the products formed by oxidation. This study provides insight into the potential physiological relevance of these oxidation products in oxidative stress settings (Manini et al., 2005).
Anti-allergic Activities
- Anti-allergic Hydroxy Fatty Acids : Oxygenated derivatives of (10E,12Z)-10,12-Octadecadienoic acid methyl ester exhibited strong anti-inflammatory and anti-allergic activities in vitro. This research underscores the potential of hydroxylated fatty acids in treating allergic diseases (Kořínek et al., 2017).
Chromatographic Behavior and Identification
- Identification of Geometric Isomers : Research on the chromatographic behavior and identification of geometric isomers of methyl linoleate hydroperoxide, including derivatives of (10E,12Z)-10,12-Octadecadienoic acid, provides valuable information for the analysis of lipid oxidation products (Tokita & Morita, 2000).
Thermal Conversion Studies
- Thermal Conversions : The thermal conversions of trimethylsilyl peroxides/esters of fatty acid hydroperoxides derived from (10E,12Z)-10,12-Octadecadienoic acid were studied. This research offers biomimetic models for enzymatic conversions of fatty acid hydroperoxides and methods to generate oxylipin derivatives (Grechkin et al., 2005).
Taste Modulating Properties
- Discovery of Taste Modulating Acids : Certain C18-acetylenic acids, including derivatives of (10E,12Z)-10,12-Octadecadienoic acid, have been identified in chanterelles with taste-modulating properties. This research highlights the potential of these acids in enhancing flavors in food products (Mittermeier et al., 2018).
Propiedades
IUPAC Name |
methyl (10E,12Z)-octadeca-10,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXSXYSNZMSDFK-UQGDGPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021873 | |
| Record name | (10E,12Z)-Methyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10E,12Z)-10,12-Octadecadienoic acid methyl ester | |
CAS RN |
21870-97-3 | |
| Record name | (10E,12Z)-Octadecadienoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21870-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl linoleate, (10E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-Methyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Octadecadienoic acid, methyl ester, (10E,12Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLEATE, (10E,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A64XK94MSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
